2-Amino-4-bromopyrimidin-5-ol
CAS No.: 1260763-82-3
Cat. No.: VC11684553
Molecular Formula: C4H4BrN3O
Molecular Weight: 190.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260763-82-3 |
|---|---|
| Molecular Formula | C4H4BrN3O |
| Molecular Weight | 190.00 g/mol |
| IUPAC Name | 2-amino-4-bromopyrimidin-5-ol |
| Standard InChI | InChI=1S/C4H4BrN3O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H2,6,7,8) |
| Standard InChI Key | LXRPVCGTYPEIIL-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=N1)N)Br)O |
| Canonical SMILES | C1=C(C(=NC(=N1)N)Br)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Amino-4-bromopyrimidin-5-ol belongs to the pyrimidine family, featuring a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1260763-82-3 | |
| Molecular Formula | C₄H₄BrN₃O | |
| Exact Mass | 188.954 g/mol | |
| Topological Polar Surface | 72.76 Ų | |
| LogP (Octanol-Water) | 0.457 |
The hydroxyl group at position 5 and bromine at position 4 create distinct electronic effects, influencing reactivity in substitution and coupling reactions . Comparative analysis with analogous compounds like 2-amino-4-bromopyrimidine (PubChem CID 12803496) reveals that the additional hydroxyl group in 2-amino-4-bromopyrimidin-5-ol enhances hydrogen-bonding capacity, a critical factor in biological interactions .
Spectroscopic Signatures
While direct spectral data for this compound remains scarce, inferences from related bromopyrimidines suggest:
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¹H NMR: Downfield shifts for H-6 due to electron-withdrawing effects of bromine and hydroxyl groups .
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IR Spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (N-H/O-H) and 1600 cm⁻¹ (C=N) .
Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150–200 W, 15 min) accelerates bromination kinetics, achieving 85% yield with reduced side-product formation compared to 72-hour conventional methods . This approach aligns with green chemistry principles by cutting solvent use by 40% .
Metal-Free Hydroboration-Oxidation
Emerging protocols employ borane-THF complexes followed by H₂O₂ oxidation to install the hydroxyl group post-bromination. Preliminary data suggest 78% yield and >95% purity, avoiding transition-metal catalysts .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The compound's halogenated core serves as a building block for:
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Fungicides: Pyrimidine rings with electron-withdrawing groups disrupt fungal cytochrome P450 enzymes .
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Herbicides: Bromine enhances lipid solubility, improving foliar absorption in glyphosate derivatives .
Future Research Directions
Synthetic Chemistry Innovations
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Continuous Flow Systems: Microreactor technology could enhance bromination selectivity while reducing reaction volumes .
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Biocatalytic Bromination: Haloperoxidases from Streptomyces spp. may enable enantioselective synthesis under mild conditions .
Pharmacological Profiling
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